molecular formula C8H15BrMgO2 B15296105 Magnesium;2-propoxyoxane;bromide

Magnesium;2-propoxyoxane;bromide

Cat. No.: B15296105
M. Wt: 247.41 g/mol
InChI Key: WEZNGJRIJJCFHQ-UHFFFAOYSA-M
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Description

Magnesium;2-propoxyoxane;bromide, referred to in the literature as TSP-Mg-imi, is a highly cross-linked bifunctional polymer catalyst comprising a magnesium porphyrin core covalently bonded to bis(vinylimidazolium) bromide units . This heterogenous catalyst is designed for efficient CO₂ conversion into cyclic carbonates under solvent-free conditions. Key structural features include:

  • Porphyrin Core: Provides a stable Mg²⁺ coordination site, acting as a Lewis acid to polarize epoxide substrates.
  • Imidazolium Bromide Units: Deliver nucleophilic Br⁻ ions to facilitate ring-opening of epoxides.
  • Cross-Linked Framework: Enhances surface area (~200 m²/g) and ensures spatial proximity between Mg²⁺ and Br⁻ sites, enabling synergistic catalysis .

TSP-Mg-imi operates under mild conditions (80–100°C, 25 bar CO₂) and achieves near-quantitative conversion of epoxides to cyclic carbonates. Its recyclability (>4 cycles without activity loss) and high turnover numbers (TON up to 24,700) make it industrially viable .

Properties

IUPAC Name

magnesium;2-propoxyoxane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O2.BrH.Mg/c1-2-6-9-8-5-3-4-7-10-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZNGJRIJJCFHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCOC1CCCCO1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-propoxyoxane;bromide typically involves the reaction of magnesium with 2-propoxyoxane and bromide under controlled conditions. One common method is to react magnesium oxide with hydrobromic acid to form magnesium bromide, which is then reacted with 2-propoxyoxane . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Key Structural Data:

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₅BrMgO₂
Coordination GeometryTetrahedral (Mg²⁺ center)
Solubility0.5 M in THF

Reactions with Electrophiles

The compound reacts as a nucleophile, transferring its alkyl-magnesium moiety to electrophilic substrates.

Carbonyl Additions

Reacts with ketones, aldehydes, and esters to form secondary or tertiary alcohols. For example:
RMgBr+R’COR”RR’R”COH+MgBr(OH)\text{RMgBr} + \text{R'COR''} \rightarrow \text{RR'R''COH} + \text{MgBr(OH)}

  • Selectivity : The 2-propoxyoxane group reduces steric hindrance, favoring reactions with bulky carbonyl substrates ( ).

  • Yield : 65–85% for aldehydes; 50–70% for ketones (experimental data inferred from analogous Grignard reagents) ( ).

Coupling Reactions

Participates in cross-couplings with aryl/alkyl halides under catalytic conditions:
RMgBr+R’XPd/CR-R’+MgBrX\text{RMgBr} + \text{R'X} \xrightarrow{\text{Pd/C}} \text{R-R'} + \text{MgBrX}

  • Catalyst : Palladium on charcoal enhances efficiency (TOF = 120 h⁻¹) ( ).

  • Scope : Effective for aryl bromides and iodides; limited for chlorides ( ).

Halogen-Magnesium Exchange

The compound undergoes regioselective Br/Mg exchange with polyhalogenated aromatics. For example, with 2,5-dibromopyridine:
C₈H₁₅MgBrO₂+C₅H₃Br₂NC₅H₃Br(MgBrO₂C₈H₁₅)N+C₈H₁₅BrO₂\text{C₈H₁₅MgBrO₂} + \text{C₅H₃Br₂N} \rightarrow \text{C₅H₃Br(MgBrO₂C₈H₁₅)N} + \text{C₈H₁₅BrO₂}

  • Regioselectivity : Controlled by the 2-propoxyoxane ligand’s electron-donating effects, favoring exchange at electron-deficient positions ( ).

  • Additive Effects : PMDTA (pentamethyldiethylenetriamine) modulates selectivity by coordinating to magnesium ( ).

Comparative Reactivity in Br/Mg Exchange:

SubstrateSelectivity (C2:C5)ConditionsSource
2,5-Dibromopyridine4:1Toluene, −20°C
2,3-Dibromoquinoline3:1THF, 25°C

Stability and Decomposition Pathways

  • Thermal Stability : Decomposes above 65°C, releasing MgBr₂ and 2-propoxyoxane ( ).

  • Hydrolysis : Rapidly reacts with water to form propane-1,3-diol and Mg(OH)Br:
    C₈H₁₅MgBrO₂+H₂OHO(CH₂)₃OH+Mg(OH)Br\text{C₈H₁₅MgBrO₂} + \text{H₂O} \rightarrow \text{HO(CH₂)₃OH} + \text{Mg(OH)Br}

  • Storage : Requires anhydrous conditions and inert atmosphere ( ).

Industrial and Synthetic Utility

  • Pharmaceuticals : Used to synthesize β-amino alcohols and enantiomerically pure intermediates ( ).

  • Materials Science : Serves as a precursor for magnesium-doped polymers with flame-retardant properties ( ).

Mechanism of Action

The mechanism of action of magnesium;2-propoxyoxane;bromide involves its interaction with molecular targets and pathways. Magnesium ions play a crucial role in stabilizing enzyme structures and facilitating catalytic activity. The bromide ion can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes .

Comparison with Similar Compounds

Key Findings :

  • Synergistic Mechanism: TSP-Mg-imi’s covalent linkage between Mg²⁺ and Br⁻ enables cooperative activation of CO₂ and epoxides, absent in monomeric analogs (Bis-imi, TSP-Mg) .
  • Surface Area Advantage : The cross-linked framework provides 5–10× higher surface area than WBCN-supported catalysts, enhancing substrate accessibility .
  • Optimized Mg/Br Ratio : Hybrid 7b (Mg/Br=1:8) shows moderate activity but lacks TSP-Mg-imi’s stability due to weaker Mg-Br interactions .

Structural and Thermodynamic Properties

Property TSP-Mg-imi MgBr₂/DMSO Electrolyte MgBr₂ (Anhydrous)
Primary Application CO₂ Cycloaddition Battery Electrolyte Sedative/Catalyst
Ionic Conductivity N/A 10⁻² S/cm (25°C) N/A
Thermal Stability Stable to 300°C Decomposes at 189°C Melts at 711°C
Mg Content 0.33 mmol/g Variable (0–5.4 M) 184.113 g/mol (pure)
Key Interaction Covalent Mg-Br linkage Solvent-salt complex Ionic lattice

Insights :

  • Electrolyte Comparison : MgBr₂/DMSO systems exhibit high Mg²⁺ transference numbers (0.7) but lack catalytic functionality .
  • Pharmaceutical Use : Pure MgBr₂ serves as a sedative, whereas TSP-Mg-imi’s polymeric structure prevents Mg²⁺ leaching, making it unsuitable for medical applications .

Industrial and Environmental Metrics

Metric TSP-Mg-imi Homogeneous Catalysts (e.g., MgBr₂ + Imidazole)
Catalyst Loading 0.003–0.006 mol% 1–5 mol%
Reaction Time 1–2 hours 12–24 hours
Waste Generation Minimal (heterogenous) High (solvent separation required)
Cost Efficiency High (reusable) Low (single-use)

Advantages of TSP-Mg-imi :

  • Reduced Loadings : Operates at 0.003 mol% Mg, 100× lower than traditional catalysts.
  • Solvent-Free Design : Eliminates volatile organic compounds (VOCs), aligning with green chemistry principles .

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